UMK57

Description

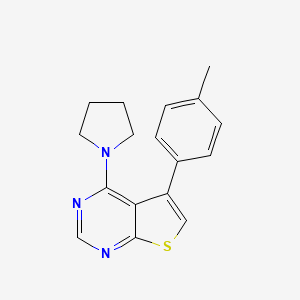

Structure

3D Structure

Properties

CAS No. |

342595-74-8 |

|---|---|

Molecular Formula |

C17H17N3S |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

5-(4-methylphenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C17H17N3S/c1-12-4-6-13(7-5-12)14-10-21-17-15(14)16(18-11-19-17)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3 |

InChI Key |

VOAWQTDHSSKEKA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UMK57, UMK-57, UMK 57 |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Potentiation of MCAK Activity

A comprehensive understanding of the molecular interactions and cellular consequences of UMK57 is critical for researchers in oncology, cell biology, and drug development. This in-depth technical guide elucidates the mechanism of action of this compound, a small-molecule agonist of the kinesin-13 protein Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C. The document details its primary activity in promoting chromosomal stability, the subsequent development of adaptive resistance in cancer cells, and the intricate signaling pathways involved.

This compound functions as a specific agonist of MCAK, enhancing its inherent microtubule-depolymerizing activity[1][2][3]. This potentiation directly impacts the stability of kinetochore-microtubule (k-MT) attachments during mitosis[2][4]. In chromosomally unstable (CIN) cancer cells, which are often characterized by hyperstable k-MT attachments, this compound's activity promotes the correction of erroneous attachments, thereby mitigating chromosome mis-segregation[1][2][5]. The optimal concentration for this effect in U2OS cancer cells has been identified as 100 nM, which effectively reduces chromosome mis-segregation without significantly disrupting the overall progression of mitosis[2].

The primary mechanism of action of this compound can be visualized as a direct interaction with MCAK, leading to a cascade of events that ultimately ensures the fidelity of chromosome segregation.

Quantitative Effects of this compound on Mitotic Events

The following tables summarize the quantitative data available on the effects of this compound on chromosome segregation and kinetochore-microtubule stability.

| Cell Line | This compound Concentration | Treatment Duration | Effect on Lagging Chromosomes | Reference |

| U2OS | 100 nM | < 1 hour | Significant reduction | [2] |

| HeLa | 100 nM | < 1 hour | Significant reduction | [2] |

| SW-620 | 100 nM | 1 hour | Decrease from 34% to 25% | [6] |

| SW-620 | 100 nM | 72 hours | Rebound to 37% | [6] |

| RPE-1 (non-transformed) | Not specified | Not specified | No effect | [2] |

| BJ (non-transformed) | Not specified | Not specified | No effect | [2] |

| Parameter | This compound Concentration | Cell Line | Effect | Reference |

| k-MT Attachment Stability (Metaphase) | Not specified | Not specified | Reduced by over 35% | [2] |

| Cell Proliferation | Dose-dependent | Not specified | Inhibition | [2] |

| MCAK Activity Enhancement | 250 µM | In vitro | Enhanced microtubule depolymerization | [5] |

Adaptive Resistance to this compound: A Countervailing Mechanism

A critical aspect of this compound's activity in cancer cells is the rapid development of adaptive resistance[2][4][7]. This resistance is primarily mediated by alterations in the signaling pathways that regulate k-MT stability, effectively counteracting the destabilizing effects of this compound. The Aurora B kinase signaling pathway plays a central role in this process[2][7]. Prolonged exposure to this compound leads to a hyper-stabilization of k-MT attachments, driven by changes in this pathway[2].

Further research has elucidated a more detailed mechanism involving Aurora kinase A and the protein BOD1L1[1][4][5]. In cells adapted to this compound, there is an increased phosphorylation of BOD1L1 by Aurora kinase A[1][4]. This phosphorylated BOD1L1, in conjunction with the phosphatase PP2A, is implicated in the regulation of kinetochore protein phosphorylation, which ultimately contributes to the hyper-stabilization of k-MTs and the observed resistance[1].

The intricate signaling cascade leading to adaptive resistance highlights the dynamic interplay of kinases and phosphatases in mitotic regulation.

Experimental Protocols

While detailed, step-by-step laboratory protocols are not fully available in the reviewed literature, the following outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines with chromosomal instability (e.g., U2OS, HeLa, SW-620) and non-transformed diploid cell lines (e.g., hTERT-immortalized RPE-1, BJ) were used[2].

-

This compound Treatment: Cells were treated with varying concentrations of this compound (e.g., 100 nM for optimal effect in U2OS cells) for different durations (e.g., <1 hour for acute effects, 72 hours for resistance studies)[2][6].

Analysis of Chromosome Segregation

-

Immunofluorescence: Cells were fixed and stained with antibodies against specific proteins (e.g., α-tubulin for microtubules, centromere markers) and with a DNA stain (e.g., DAPI). This allowed for the visualization and quantification of mitotic phenotypes, such as lagging chromosomes in anaphase[2].

-

Fluorescence In Situ Hybridization (FISH): This technique was used to visualize and count specific chromosomes, allowing for the assessment of aneuploidy and chromosome non-disjunction rates[8].

Assessment of Kinetochore-Microtubule Stability

-

Calcium-induced Depolymerization Assay: Non-kinetochore microtubules were depolymerized using a calcium treatment, allowing for the specific visualization and quantification of the intensity of the remaining stable k-fibers by immunofluorescence[8].

Biochemical Assays

-

In Vitro Microtubule Depolymerization Assay: The effect of this compound on MCAK's ability to depolymerize microtubules was assessed in a cell-free system. This often involves microtubule sedimentation assays or direct visualization by microscopy[2].

-

Western Blotting: This technique was used to determine the protein levels of key signaling molecules (e.g., MCAK, phosphorylated proteins) in cell lysates after this compound treatment[8].

Workflow for Investigating this compound's Effects

The general experimental workflow to characterize the effects of this compound can be summarized as follows:

References

- 1. An Aurora kinase A-BOD1L1-PP2A B56 Axis promotes chromosome segregation fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]

- 4. An Aurora kinase A-BOD1L1-PP2A B56 Axis promotes chromosome segregation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UMK57 in Mitigating Chromosomal Instability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of UMK57, a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), in the context of chromosomal instability (CIN). This compound has emerged as a significant tool for studying and potentially correcting the erroneous kinetochore-microtubule (k-MT) attachments that are a hallmark of CIN in cancer cells and a contributing factor to cellular aging. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for its study, and visualizations of its mechanism of action.

Quantitative Effects of this compound on Chromosomal Instability

This compound has been demonstrated to reduce the rate of chromosome mis-segregation in chromosomally unstable cancer cell lines by enhancing the microtubule-depolymerizing activity of MCAK, thereby promoting the correction of improper k-MT attachments. However, its efficacy can be transient in cancer cells due to the development of adaptive resistance. In contrast, this compound has shown sustained beneficial effects in models of cellular aging.

Effect of this compound on Lagging Chromosomes in Cancer and Non-Transformed Cell Lines

Lagging chromosomes during anaphase are a direct consequence of uncorrected merotelic k-MT attachments and a key indicator of CIN. Treatment with this compound has been shown to significantly decrease the incidence of lagging chromosomes in various cancer cell lines.

| Cell Line | Treatment | Percentage of Anaphases with Lagging Chromosomes (%) | Fold Change | Reference |

| U2OS (Osteosarcoma) | DMSO (Control) | 45.2 | - | [1][2] |

| 100 nM this compound (<1 hr) | 25.1 | -1.80 | [1][2] | |

| HeLa (Cervical Cancer) | DMSO (Control) | 38.5 | - | [1] |

| 100 nM this compound (<1 hr) | 24.3 | -1.58 | [1] | |

| SW-620 (Colon Adenocarcinoma) | DMSO (Control) | 34.0 | - | [1][2] |

| 100 nM this compound (<1 hr) | 25.0 | -1.36 | [2] | |

| RPE-1 (Non-transformed) | DMSO (Control) | 4.1 | - | [1] |

| 100 nM this compound (<1 hr) | 4.3 | No significant change | [1] | |

| BJ (Non-transformed) | DMSO (Control) | 3.9 | - | [1] |

| 100 nM this compound (<1 hr) | 4.0 | No significant change | [1] |

Table 1: this compound reduces the frequency of lagging chromosomes in chromosomally unstable cancer cell lines but not in non-transformed diploid cell lines. Data is compiled from studies where cells were treated for less than one hour with 100 nM this compound or a DMSO control.

Adaptive Resistance to this compound in Cancer Cells

Prolonged exposure to this compound can lead to the development of adaptive resistance in cancer cells, where the initial suppression of chromosome mis-segregation is reversed. This phenomenon is linked to alterations in the Aurora B kinase signaling pathway.

| Cell Line | Treatment Duration | Percentage of Anaphases with Lagging Chromosomes (%) | Reference |

| U2OS | DMSO (72 hr) | 46.1 | [1][3] |

| 100 nM this compound (<1 hr) | 25.1 | [1][3] | |

| 100 nM this compound (72 hr) | 44.8 | [1][3] | |

| HeLa | DMSO (72 hr) | 39.2 | [3] |

| 100 nM this compound (<1 hr) | 24.3 | [3] | |

| 100 nM this compound (72 hr) | 38.7 | [3] | |

| SW-620 | DMSO (72 hr) | 35.5 | [3] |

| 100 nM this compound (<1 hr) | 25.0 | [3] | |

| 100 nM this compound (72 hr) | 37.0 | [3] |

Table 2: Time-dependent development of adaptive resistance to this compound in cancer cell lines. The initial reduction in lagging chromosomes is largely reversed after 72 hours of continuous treatment.

This compound Rescues Age-Associated Chromosomal Instability

In contrast to its transient effects in some cancer models, this compound has been shown to have a lasting impact on reducing chromosomal instability in aging cells, suggesting a potential therapeutic avenue for age-related cellular decline.

| Cell Type | Condition | Aneusomy Index (%) | Chromosome Mis-segregation Rate (%) | Micronuclei (%) | Reference |

| Elderly Human Dermal Fibroblasts | DMSO (24 hr) | 2.8 | 2.2 | 3.5 | [4] |

| 1 µM this compound (24 hr) | 1.5 | 1.1 | 2.5 | [4] | |

| DMSO (96 hr) | 2.9 | 2.3 | - | [4] | |

| 1 µM this compound (96 hr) | 1.4 | 1.2 | - | [4] |

Table 3: this compound reduces markers of chromosomal instability in elderly human dermal fibroblasts. The beneficial effects are sustained after 96 hours of treatment, indicating a lack of adaptive resistance in this model.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the potentiation of MCAK, a kinesin-13 family member that plays a crucial role in regulating microtubule dynamics. By enhancing MCAK's ability to depolymerize microtubules, this compound promotes the turnover of k-MT attachments, facilitating the correction of erroneous connections and ensuring faithful chromosome segregation.

The development of adaptive resistance to this compound in cancer cells involves the Aurora B kinase pathway. Aurora B is a key regulator of k-MT attachments, and its activity is finely tuned during mitosis. In response to prolonged this compound treatment, cancer cells can alter Aurora B signaling to counteract the k-MT destabilizing effects of enhanced MCAK activity, thereby re-stabilizing these attachments and leading to a rebound in chromosome mis-segregation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on chromosomal instability. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Cell Culture and this compound Treatment

This protocol describes the general culture of human cell lines and subsequent treatment with this compound.

Materials:

-

Human cell lines (e.g., U2OS, HeLa, RPE-1)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO, typically 10 mM)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, or coverslips

Procedure:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 70-90% confluency.

-

For experiments, seed cells onto appropriate vessels (e.g., glass coverslips in a 24-well plate for immunofluorescence).

-

Allow cells to adhere and grow for 24-48 hours.

-

Prepare working solutions of this compound and DMSO in pre-warmed complete growth medium. A typical final concentration for this compound is 100 nM for cancer cell lines and 1 µM for aging models. The final DMSO concentration should be consistent across all conditions and typically below 0.1%.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.

-

Incubate for the desired duration (e.g., <1 hour for acute treatment, 72-96 hours for long-term studies).

-

Proceed with downstream analysis (e.g., immunofluorescence, FISH, live-cell imaging).

Immunofluorescence Staining for Kinetochores and Microtubules

This protocol is for visualizing k-MT attachments and identifying lagging chromosomes.

Materials:

-

Cells grown on coverslips

-

Pre-extraction buffer (e.g., PHEM buffer with 0.5% Triton X-100)

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)

-

Primary antibodies:

-

Anti-centromere antibody (ACA/CREST serum) to label kinetochores (e.g., Antibodies Incorporated, Cat# 15-234)

-

Anti-α-tubulin antibody to label microtubules (e.g., Sigma-Aldrich, Cat# T5168)

-

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-human)

-

DAPI (4′,6-diamidino-2-phenylindole) for DNA staining

-

Mounting medium

Procedure:

-

(Optional) Pre-extract cells with pre-extraction buffer for 30-60 seconds at 37°C to remove soluble proteins.

-

Fix cells with 4% PFA for 10 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes (if not pre-extracted).

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Optimal dilutions should be determined empirically.

-

Wash three times with PBS containing 0.1% Triton X-100.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS containing 0.1% Triton X-100.

-

Counterstain with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount coverslips onto glass slides using mounting medium.

-

Image using a fluorescence or confocal microscope.

Fluorescence In Situ Hybridization (FISH) for Aneuploidy Assessment

This protocol allows for the quantification of specific chromosome numbers in interphase nuclei.

Materials:

-

Cells grown on coverslips or slides

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Carnoy's fixative (3:1 methanol:acetic acid)

-

2x SSC (Saline-Sodium Citrate) buffer

-

Ethanol series (70%, 85%, 100%)

-

Denaturation solution (e.g., 70% formamide in 2x SSC)

-

Chromosome-specific centromeric probes (e.g., for chromosomes 2 and 3)

-

Hybridization buffer

-

DAPI

Procedure:

-

Treat cells with a mitotic inhibitor (e.g., colcemid) to enrich for metaphase spreads, or analyze interphase cells directly.

-

Harvest cells and treat with hypotonic solution.

-

Fix cells with Carnoy's fixative.

-

Drop the cell suspension onto clean glass slides and allow to air dry.

-

Dehydrate slides through an ethanol series and air dry.

-

Denature the cellular DNA by immersing slides in denaturation solution at 70-75°C for 5 minutes.

-

Dehydrate again through a cold ethanol series and air dry.

-

Apply the fluorescently labeled chromosome probes in hybridization buffer to the slide.

-

Cover with a coverslip, seal, and incubate in a humidified chamber at 37°C overnight.

-

Wash off unbound probe with wash buffers of increasing stringency (e.g., 0.4x SSC at 72°C, followed by 2x SSC with 0.05% Tween-20 at room temperature).

-

Counterstain with DAPI.

-

Mount a coverslip and image using a fluorescence microscope, counting the number of signals for each probe per nucleus.

Live-Cell Imaging of Chromosome Segregation

This protocol enables the direct observation and quantification of mitotic events, such as lagging chromosomes, in real-time.

Materials:

-

Cells stably expressing fluorescently tagged histones (e.g., H2B-GFP) and/or microtubules (e.g., mCherry-tubulin).

-

Glass-bottom imaging dishes.

-

Live-cell imaging medium (e.g., CO2-independent medium or complete medium with HEPES).

-

Live-cell imaging microscope system with environmental control (37°C, 5% CO2).

Procedure:

-

Seed cells expressing fluorescent reporters into glass-bottom dishes.

-

Allow cells to adhere for 24-48 hours.

-

Replace the medium with pre-warmed live-cell imaging medium containing this compound or DMSO.

-

Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.

-

Identify cells in prophase or prometaphase.

-

Acquire time-lapse images (e.g., every 2-5 minutes) through mitosis using the lowest possible laser power to minimize phototoxicity.

-

Analyze the resulting movies to score for anaphase events, such as the presence and duration of lagging chromosomes.

This guide provides a comprehensive technical overview of this compound's role in chromosomal instability, offering valuable data, mechanistic insights, and detailed protocols to aid researchers in this field. The continued study of compounds like this compound will undoubtedly deepen our understanding of the fundamental mechanisms of genome maintenance and may pave the way for novel therapeutic strategies targeting CIN in cancer and age-related diseases.

References

The Modulatory Role of UMK57 on Kinetochore-Microtubule Attachments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proper chromosome segregation during mitosis is fundamental to cellular viability and genomic stability. The dynamic attachment of microtubules to kinetochores is a critical, highly regulated process that ensures the faithful distribution of chromosomes to daughter cells. Errors in this process can lead to chromosomal instability (CIN), a hallmark of many cancer cells. This technical guide provides an in-depth analysis of UMK57, a small molecule agonist of the mitotic centromere-associated kinesin (MCAK), and its profound effects on kinetochore-microtubule (k-MT) attachments. We will explore the molecular mechanism of this compound, present quantitative data on its impact on mitotic fidelity, detail key experimental protocols for its study, and visualize the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug development.

Introduction

This compound is a small molecule that has been identified as a specific agonist of the kinesin-13 protein MCAK (also known as KIF2C).[1][2] MCAK is a microtubule depolymerase that plays a crucial role in correcting erroneous kinetochore-microtubule attachments.[3] In many cancer cells exhibiting CIN, k-MT attachments are hyperstable, leading to an increased rate of chromosome mis-segregation.[4] this compound potentiates the microtubule-destabilizing activity of MCAK, thereby promoting the turnover of k-MT attachments and enhancing the correction of attachment errors.[3][5] This ultimately leads to a reduction in the rate of lagging chromosomes during anaphase and an overall improvement in chromosome segregation fidelity in CIN cancer cells.[1][5] However, prolonged exposure to this compound can lead to adaptive resistance through alterations in the Aurora B signaling pathway.[3][5]

Quantitative Effects of this compound on Kinetochore-Microtubule Dynamics

The following tables summarize the key quantitative effects of this compound on various parameters of k-MT attachment and mitotic progression as reported in the scientific literature.

Table 1: Effect of this compound on Lagging Chromosome Rates in Human Cancer Cell Lines

| Cell Line | This compound Concentration | Duration of Treatment | Reduction in Lagging Chromosomes | Reference |

| U2OS | 100 nM | < 1 hour | Significant reduction | [1] |

| HeLa | 100 nM | < 1 hour | Significant reduction | [1] |

| SW-620 | 100 nM | < 1 hour | From 34% to 25% | [5] |

| hTERT-RPE-1 | 100 nM | < 1 hour | No significant effect | [1] |

| BJ | 100 nM | < 1 hour | No significant effect | [1] |

Table 2: Effect of this compound on Kinetochore-Microtubule Attachment Stability

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| k-MT Half-Life | U2OS | 100 nM | Decreased by ~35% | [1] |

| k-MT Half-Life | U2OS | 100 nM | Decreased by ~23% | [6] |

| Inter-kinetochore Distance | U2OS | 100 nM | Subtle but significant reduction | [5] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the potentiation of MCAK's microtubule depolymerase activity at the kinetochore. This enhanced activity leads to the destabilization of k-MT attachments, promoting the correction of errors and ensuring proper chromosome segregation.

Caption: this compound potentiates MCAK to destabilize k-MT attachments, promoting error correction.

A critical aspect of this compound's effect is the development of adaptive resistance in cancer cells upon prolonged exposure. This resistance is mediated by alterations in the Aurora B kinase signaling pathway, which leads to the hyper-stabilization of k-MT attachments, thereby counteracting the destabilizing effect of this compound-activated MCAK.

Caption: Adaptive resistance to this compound involves Aurora B-mediated k-MT hyper-stabilization.

Detailed Experimental Protocols

Measurement of Kinetochore-Microtubule Attachment Half-Life using Photoactivation

This protocol is used to directly measure the stability of k-MT attachments in live cells.

Caption: Workflow for measuring k-MT half-life using photoactivation.

Protocol:

-

Cell Culture and Transfection: Culture U2OS cells stably expressing photoactivatable GFP-α-tubulin.

-

Drug Treatment: Treat cells with 100 nM this compound or DMSO (as a control) for 1 hour. To arrest cells in metaphase, add 5 µM MG132.[1]

-

Microscopy Setup: Use a confocal microscope equipped with a 405 nm laser for photoactivation and a 488 nm laser for imaging. Maintain cells at 37°C and 5% CO2.

-

Photoactivation: In a metaphase cell, select a region of interest encompassing one pole of the mitotic spindle and photoactivate it with the 405 nm laser.

-

Image Acquisition: Acquire a time-lapse series of images every 15-30 seconds to monitor the decay of the fluorescent signal at the kinetochores.

-

Data Analysis: Measure the fluorescence intensity at the kinetochores over time. The decay in fluorescence represents the turnover of microtubules. The data is then fitted to a single exponential decay curve to calculate the half-life (t1/2) of the k-MT attachments.[6]

Immunofluorescence Staining for Kinetochore Proteins

This protocol allows for the visualization and quantification of proteins localized to the kinetochore.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or DMSO as required.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the kinetochore protein of interest (e.g., anti-Hec1) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity of the fluorescent signal at the kinetochores can be quantified using image analysis software.

Cold-Stable Microtubule Assay

This assay is used to assess the stability of the microtubule network.

Protocol:

-

Cell Treatment: Treat cells with this compound or a control substance.

-

Cold Treatment: Place the culture dishes on ice for a specific period (e.g., 10 minutes) to induce depolymerization of labile microtubules.

-

Extraction: Permeabilize the cells with a microtubule-stabilizing buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) to remove the soluble tubulin pool.

-

Fixation: Fix the remaining cold-stable microtubules with ice-cold methanol or paraformaldehyde.

-

Immunofluorescence: Perform immunofluorescence staining for α-tubulin to visualize the cold-stable microtubules.

-

Analysis: The extent and intensity of the remaining microtubule network provide a measure of microtubule stability.

Implications for Drug Development

The ability of this compound to specifically target the hyperstable k-MT attachments in CIN cancer cells makes it an attractive candidate for anti-cancer therapy. By promoting chromosome segregation fidelity, this compound could potentially reduce the aneuploidy and heterogeneity of tumors, which are often associated with drug resistance and poor prognosis.[3] However, the rapid development of adaptive resistance through the Aurora B pathway highlights a significant challenge.[5] Future drug development efforts could focus on:

-

Combination Therapies: Co-administering this compound with an Aurora B inhibitor may prevent or delay the onset of resistance.[7]

-

Intermittent Dosing Schedules: A dosing regimen that does not allow for the sustained alteration of the Aurora B pathway might maintain the efficacy of this compound.

-

Development of Second-Generation Agonists: Designing new MCAK agonists that are less susceptible to resistance mechanisms could be a promising avenue.

Conclusion

This compound represents a targeted approach to correcting the underlying defects in chromosome segregation that characterize many cancers. Its mechanism of action, centered on the potentiation of the MCAK kinesin, provides a clear rationale for its therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate this compound and the intricate process of kinetochore-microtubule dynamics. Understanding the mechanisms of both its efficacy and the development of resistance is paramount for the successful translation of this class of compounds into clinical practice. The continued exploration of this compound and similar molecules holds significant promise for the development of novel anti-cancer strategies aimed at restoring genomic stability.

References

- 1. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | MCAK agonist | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comparative Analysis of Methods to Measure Kinetochore-Microtubule Attachment Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. embopress.org [embopress.org]

The Discovery and Development of UMK57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UMK57 is a novel small-molecule agonist of the mitotic centromere-associated kinesin (MCAK), also known as KIF2C. This document provides an in-depth technical overview of the discovery, mechanism of action, and development of this compound. It details the compound's efficacy in reducing chromosome mis-segregation in cancer cells characterized by chromosomal instability (CIN) and its potential applications in addressing age-related cellular senescence. The guide also explores the phenomenon of adaptive resistance to this compound, mediated by the Aurora B signaling pathway. Comprehensive experimental protocols and quantitative data are presented to offer a complete resource for researchers in the field.

Introduction

Chromosomal instability (CIN) is a hallmark of many solid tumors and is associated with poor prognosis and drug resistance. CIN is often caused by hyperstable kinetochore-microtubule (k-MT) attachments, which impair the correction of erroneous connections during mitosis, leading to chromosome mis-segregation. This compound was identified as a potent and specific agonist of MCAK, a kinesin-13 protein that plays a crucial role in destabilizing k-MT attachments. By potentiating MCAK activity, this compound enhances the correction of attachment errors, thereby reducing the rate of chromosome mis-segregation in CIN cancer cells.[1][2][3] This targeted action presents a promising therapeutic strategy for CIN-positive cancers. Furthermore, studies have revealed a role for this compound in mitigating age-associated CIN and delaying cellular senescence, expanding its potential therapeutic applications.[2][4][5]

Mechanism of Action

This compound functions by directly targeting and potentiating the microtubule-destabilizing activity of MCAK.[1][2] This leads to a decrease in the stability of k-MT attachments during metaphase, allowing for the efficient correction of improper connections and ensuring high fidelity of chromosome segregation.[1][3] However, cancer cells can develop a rapid and reversible adaptive resistance to this compound. This resistance is driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[1][6][7]

Signaling Pathway Diagram

Caption: this compound signaling pathway and mechanism of adaptive resistance.

Quantitative Data

The efficacy of this compound has been quantified in various cell lines. The data below summarizes the key findings on the effect of this compound on chromosome mis-segregation.

Effect of this compound on Lagging Chromosome Rates in Cancer Cell Lines

| Cell Line | Treatment | Percentage of Anaphases with Lagging Chromosomes | Reference |

| U2OS | DMSO | 30% | [1] |

| 100 nM this compound (<1hr) | 15% | [1] | |

| HeLa | DMSO | 25% | [1] |

| 100 nM this compound (<1hr) | 12% | [1] | |

| SW-620 | DMSO | 34% | [8] |

| 100 nM this compound (1hr) | 25% | [8] | |

| 100 nM this compound (72hr) | 37% | [8] |

Effect of this compound on Lagging Chromosome Rates in Non-Transformed and Aged Cell Lines

| Cell Line | Treatment | Percentage of Anaphases with Lagging Chromosomes | Reference |

| RPE-1 (non-transformed) | DMSO | ~5% | [1] |

| 100 nM this compound (<1hr) | ~5% | [1] | |

| BJ (non-transformed) | DMSO | ~4% | [1] |

| 100 nM this compound (<1hr) | ~4% | [1] | |

| Elderly Human Dermal Fibroblasts | DMSO | Increased | [4] |

| 1 µM this compound (24hr) | Rescued to levels of neonatal cells | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunofluorescence Staining for Kinetochores and DNA

This protocol is used to visualize and quantify lagging chromosomes during anaphase.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking buffer (PBS with 0.1% Triton X-100 and 10% horse serum)

-

Primary antibody against a kinetochore marker (e.g., Anti-centromere antibody, ACA)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst stain

-

Mounting medium

Procedure:

-

Grow cells on coverslips to the desired confluency.

-

Treat cells with this compound or DMSO (vehicle control) for the specified duration.

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.[9]

-

Wash cells three times with PBS for 5 minutes each.

-

Permeabilize and block cells with blocking buffer for 30-60 minutes at room temperature.[9][10]

-

Incubate with primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[9]

-

Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[10]

-

Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[9]

-

Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

-

Counterstain DNA with DAPI or Hoechst stain for 5 minutes at room temperature.[10]

-

Mount coverslips onto microscope slides using mounting medium.

-

Image cells using a fluorescence microscope. Lagging chromosomes are identified as chromosomes or chromosome fragments in the cytoplasm between the two separating masses of segregated chromosomes during anaphase.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Materials:

-

Cell culture medium

-

Trypsin-EDTA

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates.

-

Treat cells with various concentrations of this compound or DMSO.

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS.

-

Fix the colonies with a solution like 4% PFA or methanol.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

Experimental Workflow and Logic Diagrams

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effect on chromosome segregation.

Logical Relationship in Adaptive Resistance

Caption: Logical flow of initial response and subsequent adaptive resistance to this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of CIN-positive cancers and holds promise for addressing age-related cellular decline. Its well-defined mechanism of action, centered on the potentiation of MCAK, provides a clear rationale for its therapeutic potential. However, the rapid development of adaptive resistance through the Aurora B signaling pathway highlights the complex and dynamic nature of cancer cell biology and underscores the need for combination therapies to achieve durable clinical responses. The detailed data and protocols provided in this guide are intended to facilitate further research into this compound and the development of novel strategies to overcome therapeutic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. Adaptive Resistance to an Inhibitor of Chromosomal Instability in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 10. sites.uclouvain.be [sites.uclouvain.be]

UMK57: A Technical Guide to its Impact on Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic fidelity is paramount for genomic stability, and its dysregulation is a hallmark of cancer. The kinesin-13 motor protein, mitotic centromere-associated kinesin (MCAK), is a critical regulator of microtubule dynamics at the kinetochore-microtubule interface, ensuring the correction of erroneous attachments. UMK57 is a small molecule agonist of MCAK that has emerged as a valuable tool to probe and modulate mitotic progression. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on mitotic parameters, detailed experimental protocols for its use, and a visualization of the key signaling pathways it influences.

Introduction

Chromosomal instability (CIN) is a driving force in tumorigenesis, characterized by an increased rate of chromosome mis-segregation during mitosis. A key underlying cause of CIN is the stabilization of incorrect kinetochore-microtubule (k-MT) attachments. The cell's intrinsic error correction machinery, which relies on the precise regulation of microtubule dynamics, is often compromised in cancer cells.

This compound is a potent and specific small-molecule agonist of MCAK, a microtubule depolymerase that plays a pivotal role in destabilizing k-MT attachments. By enhancing MCAK activity, this compound promotes the correction of attachment errors, thereby increasing chromosome segregation fidelity. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting mitotic error correction pathways and for those utilizing this compound as a chemical probe to dissect the intricacies of mitotic regulation.

Mechanism of Action

This compound directly targets and potentiates the microtubule-depolymerizing activity of MCAK. This activity is crucial for the turnover of microtubules at the plus-ends, particularly at the kinetochore. During mitosis, MCAK localizes to the centromeres and kinetochores, where it resolves improper microtubule attachments, such as syntelic and merotelic attachments, which would otherwise lead to chromosome mis-segregation.

The activity of MCAK is tightly regulated, in part by the Aurora B kinase, a key component of the chromosomal passenger complex (CPC). Aurora B phosphorylates MCAK, which is a critical step for its localization and function at the centromere. This compound's potentiation of MCAK activity appears to be synergistic with this regulatory pathway, leading to a more robust error correction process.

Quantitative Impact of this compound on Mitotic Progression

The following tables summarize the quantitative effects of this compound on various aspects of mitosis as reported in the literature. These data provide a reference for designing experiments and interpreting results.

Table 1: Effect of this compound on Mitotic Duration

| Cell Line | This compound Concentration | Mitotic Duration (NEB to Anaphase Onset) | Reference |

| U2OS | 100 nM | No significant change | |

| Elderly Human Dermal Fibroblasts | 1 µM | Rescued increased mitotic duration | |

| RPE-1 (chromosomally stable) | High dose | Slowed down mitotic duration |

Table 2: Effect of this compound on Chromosome Segregation Fidelity

| Cell Line | This compound Concentration | Lagging Chromosome Rate | Reference |

| U2OS | 100 nM | Significant reduction | |

| CIN+ Cancer Cells | Sub-lethal doses | Suppression of chromosome mis-segregation |

Table 3: Effect of this compound on Kinetochore-Microtubule Attachments

| Cell Line | This compound Concentration | Effect | Reference |

| U2OS | 100 nM | Destabilization of k-MT attachments | |

| U2OS | 100 nM | Subtle reduction in inter-kinetochore distance | |

| U2OS | 100 nM | Increased k-MT detachment rate |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments used to study the effects of this compound.

Live-Cell Imaging for Mitotic Timing Analysis

This protocol outlines the steps for performing time-lapse microscopy to determine the effect of this compound on the duration of mitosis.

Materials:

-

Cell line of interest (e.g., U2OS) cultured on glass-bottom dishes

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Automated inverted microscope with an environmental chamber (37°C, 5% CO2)

-

Image acquisition and analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Drug Treatment: Approximately 24 hours after seeding, replace the medium with fresh medium containing the desired concentration of this compound or an equivalent volume of DMSO for the control. For U2OS cells, a final concentration of 100 nM this compound is often used.

-

Microscope Setup: Place the dish on the microscope stage within the pre-warmed environmental chamber. Allow the dish to equilibrate for at least 30 minutes.

-

Image Acquisition:

-

Select multiple fields of view containing healthy, asynchronous cells.

-

Acquire phase-contrast or DIC images every 5-10 minutes for 24-48 hours.

-

Ensure the light exposure is minimized to prevent phototoxicity.

-

-

Data Analysis:

-

Manually track individual cells from nuclear envelope breakdown (NEB), characterized by the loss of a distinct nuclear border, to the onset of anaphase, marked by the separation of sister chromatids.

-

Record the time for each cell to progress through mitosis.

-

Statistically compare the mitotic duration of this compound-treated cells to the control group.

-

Immunofluorescence for Kinetochore and Microtubule Analysis

This protocol details the immunofluorescent staining of cells to visualize the effects of this compound on kinetochore proteins and microtubule stability.

Materials:

-

Cells grown on coverslips

-

This compound and DMSO

-

Pre-extraction buffer (e.g., PHEM buffer with 0.5% Triton X-100)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBST)

-

Primary antibodies (e.g., anti-α-tubulin, anti-Hec1, anti-ACA)

-

Fluorescently labeled secondary antibodies

-

DAPI (for DNA staining)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish. Treat with this compound or DMSO for the desired time (e.g., 1-3 hours).

-

Pre-extraction (optional): Briefly wash cells with pre-extraction buffer to remove soluble proteins and improve visualization of cytoskeletal components.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBST (PBS with 0.1% Tween-20) and block with 5% BSA in PBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBST. Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

-

DNA Staining: Wash three times with PBST. Incubate with DAPI for 5 minutes.

-

Mounting: Wash three times with PBST and once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Acquire images using a confocal or widefield fluorescence microscope.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: this compound signaling pathway in mitotic error correction.

Caption: Experimental workflow for mitotic timing analysis.

Caption: Experimental workflow for immunofluorescence analysis.

Conclusion and Future Directions

This compound is a powerful chemical tool for studying the mechanisms of mitotic error correction and the consequences of its dysregulation. Its ability to specifically potentiate MCAK activity allows for the targeted investigation of kinetochore-microtubule dynamics. The quantitative data and protocols provided in this guide offer a foundation for researchers to explore the role of MCAK in mitotic progression and to assess the therapeutic potential of modulating this pathway in diseases such as cancer.

Future research will likely focus on understanding the mechanisms of resistance to this compound, as adaptive changes in mitotic signaling networks have been observed. Additionally, the development of second-generation MCAK agonists with improved pharmacological properties will be crucial for translating these findings into clinical applications. The continued use of this compound in combination with advanced imaging techniques and systems biology approaches will undoubtedly provide deeper insights into the complex regulatory networks that ensure faithful chromosome segregation.

Unveiling the Cellular Landscape of UMK57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular targets and mechanism of action of UMK57, a small molecule agonist of the kinesin-13 protein Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C. This compound has garnered interest for its ability to suppress chromosome mis-segregation in chromosomally unstable (CIN) cancer cells by potentiating the microtubule-depolymerizing activity of MCAK. This document provides a comprehensive overview of its biological activity, quantitative data on its effects, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows.

Core Cellular Target and Mechanism of Action

The primary cellular target of this compound is the kinesin-13 motor protein MCAK . Unlike many small molecules that inhibit protein function, this compound acts as a potentiator or agonist , enhancing MCAK's intrinsic ability to depolymerize microtubules.[1][2][3] This activity is crucial for the correction of erroneous kinetochore-microtubule (k-MT) attachments during mitosis. By destabilizing these attachments, this compound promotes the fidelity of chromosome segregation.[1][3]

This compound's specificity for MCAK has been demonstrated by the lack of inhibitory effect on the ATPase activity of other kinesins.[1] Its effects on reducing chromosome mis-segregation are dependent on the presence of MCAK, as depletion of MCAK abrogates the corrective effects of this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

| Cell Line | This compound Concentration | Effect on Lagging Chromosomes | Reference |

| U2OS | 100 nM | Significant reduction | [1] |

| HeLa | 100 nM | Significant reduction | [1] |

| SW-620 | 100 nM | Significant reduction | [1] |

| RPE-1 (non-transformed) | 100 nM | No effect | [1] |

| BJ (non-transformed) | 100 nM | No effect | [1] |

| Cell Line | Estimated IC50 (Cell Proliferation) | Notes | Reference |

| U2OS | ~500 nM | Estimated from the statement that 100 nM is ~5-fold lower than the calculated IC50. | [1] |

Signaling Pathway: this compound Action and Adaptive Resistance

This compound's activity is intricately linked to the Aurora B kinase signaling pathway , a key regulator of mitotic progression and k-MT attachments. While this compound initially corrects chromosome segregation errors by potentiating MCAK, cancer cells can develop a rapid and reversible adaptive resistance. This resistance is driven by alterations in the Aurora B signaling pathway that lead to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[1]

Caption: this compound action and the Aurora B-mediated adaptive resistance pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

In Vitro Microtubule Depolymerization Assay (Sedimentation-based)

This assay measures the ability of MCAK, potentiated by this compound, to depolymerize microtubules, which can be quantified by separating polymerized microtubules (pellet) from tubulin dimers (supernatant) via ultracentrifugation.

Materials:

-

Purified tubulin

-

Recombinant MCAK protein

-

This compound

-

Microtubule polymerization buffer (e.g., BRB80: 80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA)

-

GTP

-

Taxol (or other microtubule-stabilizing agent)

-

Cushion buffer (e.g., BRB80 with 60% glycerol)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

Procedure:

-

Polymerize microtubules: Incubate purified tubulin (e.g., 2 mg/ml) in polymerization buffer with GTP (1 mM) at 37°C for 30 minutes.

-

Stabilize microtubules: Add Taxol (e.g., 20 µM) to the polymerized microtubules and incubate for another 10 minutes at 37°C.

-

Depolymerization reaction: In separate tubes, mix the stabilized microtubules with MCAK (e.g., 50 nM) and either this compound (at desired concentrations) or a vehicle control (e.g., DMSO). Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30 minutes).

-

Separation: Layer the reaction mixture onto a cushion buffer in an ultracentrifuge tube.

-

Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the remaining microtubules.

-

Analysis: Carefully collect the supernatant (containing soluble tubulin dimers) and resuspend the pellet (containing polymerized microtubules) in an equal volume of buffer. Analyze the amount of tubulin in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. A decrease in the pellet fraction and an increase in the supernatant fraction in the presence of this compound indicates potentiation of MCAK-mediated depolymerization.

Caption: Workflow for the in vitro microtubule depolymerization assay.

Lagging Chromosome Immunofluorescence Assay

This assay quantifies the frequency of lagging chromosomes in anaphase cells, a hallmark of chromosome mis-segregation, following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., U2OS, HeLa, SW-620) grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Anti-α-tubulin antibody (to visualize the mitotic spindle)

-

Anti-centromere antibody (e.g., CREST/anti-CENP-A) (to identify kinetochores)

-

-

Fluorophore-conjugated secondary antibodies

-

DAPI (to stain DNA)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 100 nM) or vehicle for the desired duration.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

DNA Staining: Wash with PBS and incubate with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Identify anaphase cells and quantify the percentage of cells with lagging chromosomes (chromosomes that are not properly segregated to the spindle poles).

Caption: Workflow for the lagging chromosome immunofluorescence assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the IC50 of this compound.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Caption: Workflow for the cell viability (MTT) assay.

Conclusion

This compound represents a valuable research tool for investigating the intricacies of chromosome segregation and the role of MCAK in maintaining genomic stability. Its mode of action as a potentiator of a kinesin motor protein offers a unique approach to modulating microtubule dynamics. Understanding its cellular targets and the mechanisms of resistance, particularly the involvement of the Aurora B signaling pathway, is crucial for its application in basic research and for informing the development of novel therapeutic strategies targeting chromosomal instability in cancer. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the cellular effects of this compound.

References

UMK57: A Novel Modulator of Chromosomal Stability with Therapeutic Potential in Aging and Senescence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and a contributing factor to a host of age-related diseases. A key driver of senescence is the accumulation of cellular damage, including genomic instability. Chromosomal instability (CIN), characterized by an increased rate of chromosome mis-segregation during mitosis, is a pervasive feature of aging cells that can lead to aneuploidy and trigger a senescence-inducing DNA damage response. The small molecule UMK57 has recently emerged as a promising tool to counteract age-associated CIN, offering a potential therapeutic avenue to delay the onset of cellular senescence and mitigate its detrimental effects.

This technical guide provides a comprehensive overview of this compound's mechanism of action, its demonstrated effects on aging and senescence, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies to target the fundamental processes of aging.

Core Mechanism of Action: Potentiating MCAK to Ensure Chromosomal Fidelity

This compound is a small-molecule agonist of the kinesin-13 protein MCAK (Mitotic Centromere-Associated Kinesin), also known as KIF2C.[1] MCAK is a microtubule depolymerase that plays a critical role in correcting erroneous kinetochore-microtubule attachments during mitosis.[2] By potentiating the activity of MCAK, this compound enhances the destabilization of these attachments, thereby promoting the fidelity of chromosome segregation.[3] In the context of aging, where cellular machinery for mitotic fidelity may be compromised, this compound's ability to bolster this error correction mechanism has been shown to be particularly beneficial.

The primary therapeutic potential of this compound in aging research lies in its ability to suppress the mild CIN observed in elderly cells.[4][5] This suppression of chromosome mis-segregation mitigates a key trigger for cellular senescence, thereby delaying the appearance of senescence-associated phenotypes.[4]

Quantitative Effects of this compound on Cellular Senescence Markers

The efficacy of this compound in delaying cellular senescence has been quantified through various in vitro studies. The following tables summarize the key findings from research on human dermal fibroblasts (HDFs) from elderly donors.

Table 1: Effect of this compound on Mitotic Fidelity in Elderly Human Dermal Fibroblasts

| Parameter | Treatment | Outcome in Elderly HDFs | Citation |

| Mitotic Duration | 1 µM this compound (96h) | Rescued mitotic delay | [4] |

| k-MT Attachment Stability | 1 µM this compound (96h) | Decreased stable k-MT attachments | [4] |

| Aneuploidy Levels | 1 µM this compound (96h) | Decreased | [4] |

| Chromosome Mis-segregation Rate | 1 µM this compound (96h) | Decreased | [4] |

| Micronuclei Levels | 1 µM this compound (24h) | Partly decreased | [4] |

Table 2: Effect of this compound on Senescence Biomarkers in Elderly Human Dermal Fibroblasts (96h treatment)

| Senescence Biomarker | Treatment | Outcome in Elderly HDFs | Citation |

| Cdkn1a/p21 & 53BP1 positive cells | 1 µM this compound | Decreased percentage | [4] |

| SA-β-galactosidase positive cells | 1 µM this compound | Decreased percentage | [4] |

Signaling Pathway Interactions: A Link to mTORC1

Recent research has uncovered a significant link between KIF2C/MCAK, the target of this compound, and the mTORC1 signaling pathway, a central regulator of aging and metabolism. Mechanistic studies have revealed that KIF2C can enhance mTORC1 signaling by interacting with TBC1D7, leading to the disassociation of the TSC complex, a key negative regulator of mTORC1.[6] This finding suggests that this compound, by potentiating MCAK, may not only impact chromosomal stability but also modulate this critical aging pathway.

Furthermore, the expression of KIF2C has been shown to be upregulated by Wnt/β-catenin signaling, another pathway implicated in aging and development.[6] This positions this compound at a nexus of pathways controlling cell fate, proliferation, and senescence.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's effects on cellular senescence are provided below.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is used to detect the activity of β-galactosidase at pH 6.0, a well-established biomarker of senescent cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in distilled water.[4][7]

Procedure:

-

Wash cells twice with PBS.

-

Fix cells for 3-5 minutes at room temperature with the fixation solution.[7]

-

Wash cells three times with PBS.

-

Add the staining solution to the cells.

-

Incubate at 37°C in a non-CO2 incubator for 12-16 hours, protected from light.[7]

-

Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

-

Quantify the percentage of blue-stained cells relative to the total number of cells.

Immunofluorescence for Senescence Markers (Cdkn1a/p21 and 53BP1)

This protocol allows for the visualization and quantification of key proteins involved in the senescence-associated cell cycle arrest and DNA damage response.

Materials:

-

Cells grown on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-Cdkn1a/p21, anti-53BP1)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fix cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash cells three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

Mount coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Fluorescence In Situ Hybridization (FISH) for Aneuploidy

FISH is employed to detect aneuploidy by using fluorescently labeled DNA probes that bind to specific chromosome regions.

Materials:

-

Cells prepared on microscope slides

-

Pretreatment solutions (e.g., 2x SSC, 0.4x SSC)

-

Fluorescently labeled chromosome-specific DNA probes

-

Hybridization buffer

-

DAPI

-

Mounting medium

Procedure:

-

Pretreat slides according to standard cytogenetic protocols.[5]

-

Apply the chromosome-specific probe solution to the slides.

-

Denature the cellular DNA and the probe by heating at 75°C for 5 minutes.[5]

-

Hybridize the probe to the cellular DNA by incubating at 37°C for an extended period (e.g., 16-72 hours).[5]

-

Perform post-hybridization washes to remove unbound probe (e.g., with 0.4x SSC at 72°C).[5]

-

Counterstain the nuclei with DAPI.

-

Mount a coverslip using mounting medium.

-

Analyze the slides using a fluorescence microscope, counting the number of signals for each probe in a large number of nuclei to determine the aneuploidy rate. Aneuploidy is indicated by a deviation from the normal two signals per autosomal chromosome.[8]

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for researchers investigating the effects of this compound on cellular senescence.

References

- 1. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitotic Centromere-Associated Kinesin (MCAK/KIF2C) Regulates Cell Migration and Invasion by Modulating Microtubule Dynamics and Focal Adhesion Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 5. 3.2. Fluorescence In Situ Hybridization (FISH) [bio-protocol.org]

- 6. KIF2C: a novel link between Wnt/β-catenin and mTORC1 signaling in the pathogenesis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. buckinstitute.org [buckinstitute.org]

- 8. Rapid prenatal diagnosis of chromosomal aneuploidies by fluorescence in situ hybridization: clinical experience with 4,500 specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Chemical Biology of UMK57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of UMK57, a small molecule compound that has emerged as a significant tool in the study of chromosomal instability (CIN) and its role in cancer and aging. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its associated signaling pathways.

Core Chemical Properties

This compound is a novel small molecule inhibitor of chromosomal instability.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₇N₃S | [1][2] |

| Molecular Weight | 295.40 g/mol | [1][2] |

| CAS Number | 342595-74-8 | [2] |

| Appearance | Solid | [3] |

| Purity | 99.81% | [2] |

| Solubility | Soluble in DMSO and Ethanol | [4] |

Mechanism of Action: A Potentiator of MCAK

This compound functions as a specific enhancer of the kinesin-13 protein, Mitotic Centromere-Associated Kinesin (MCAK), also known as KIF2C.[3][5] MCAK plays a crucial role in mitosis by depolymerizing microtubules, a function essential for the correction of erroneous attachments between kinetochores and the mitotic spindle.[6]

In cancer cells exhibiting chromosomal instability (CIN), kinetochore-microtubule (k-MT) attachments are often hyper-stable, leading to a high frequency of chromosome missegregation during cell division.[6] this compound potentiates the microtubule-depolymerizing activity of MCAK, leading to the destabilization of these k-MT attachments.[5][6] This enhanced destabilization promotes the correction of attachment errors, thereby increasing the fidelity of chromosome segregation and suppressing CIN.[5]

The specificity of this compound for MCAK has been demonstrated in studies where its effects are diminished in cells with depleted MCAK levels. Furthermore, a structurally similar but inactive analog, UMK95, does not exhibit the same activity, highlighting the specific structure-activity relationship of this compound.[5]

Signaling Pathway and Adaptive Resistance

The primary signaling pathway implicated in the action of and resistance to this compound is the Aurora B kinase pathway. Aurora B is a key regulator of the spindle assembly checkpoint and is involved in destabilizing incorrect k-MT attachments.

This compound's potentiation of MCAK activity effectively destabilizes k-MT attachments. However, cancer cells can develop rapid adaptive resistance to this compound. This resistance is frequently driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of this compound.[5] This adaptive mechanism underscores the plasticity of mitotic signaling networks in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (approx.) | U2OS | ~500 nM | [3] |

| Optimal Concentration for CIN Suppression | U2OS | 100 nM |

Table 2: Effects on Chromosome Segregation in Cancer Cell Lines

| Cell Line | Treatment | Lagging Chromosome Rate | Reference |

| U2OS | DMSO | High | [5] |

| 100 nM this compound (<1 hr) | Significantly Reduced | [5] | |

| HeLa | DMSO | High | [5] |

| 100 nM this compound (<1 hr) | Significantly Reduced | [5] | |

| SW-620 | DMSO | High | [5] |

| 100 nM this compound (<1 hr) | Significantly Reduced | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility. The following are outlines of commonly cited experimental protocols.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines with known chromosomal instability (e.g., U2OS, HeLa, SW-620) and non-transformed diploid cell lines (e.g., hTERT-RPE-1, BJ) are commonly used.[5]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[4] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent effects.

-

Treatment: For acute effects, cells are treated with this compound (e.g., 100 nM) for a short period (e.g., <1 hour).[5] For long-term studies, including the assessment of adaptive resistance, treatment can extend for 72 hours or longer.[5]

Chromosome Mis-segregation Assay

This assay quantifies the rate of chromosome mis-segregation by observing lagging chromosomes during anaphase.

-

Cell Seeding: Cells are seeded on coverslips in a petri dish.

-

Drug Treatment: Cells are treated with DMSO (control) or this compound at the desired concentration and duration.

-

Fixation: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Immunofluorescence Staining:

-

DNA is stained with a fluorescent dye (e.g., DAPI) to visualize the chromosomes.

-

Optional: Staining for kinetochores (e.g., with anti-centromere antibodies, ACA) or microtubules (e.g., with anti-tubulin antibodies).

-

-

Microscopy: Images of anaphase cells are captured using a fluorescence microscope.

-

Quantification: The percentage of anaphase cells with lagging chromosomes (chromosomes that fail to properly segregate to the spindle poles) is determined by counting at least 100-200 anaphase cells per condition.[5]

Kinetochore-Microtubule (k-MT) Attachment Stability Assay

Photoactivation-based assays are used to measure the stability of k-MT attachments.

-

Cell Line: A cell line expressing a photoactivatable fluorescent protein-tagged tubulin (e.g., U2OS-PA-GFP-α-tubulin) is required.[5]

-

Drug Treatment: Cells are treated with DMSO or this compound.

-

Microscopy Setup: Live-cell imaging is performed on a spinning-disk confocal microscope equipped with a photoactivation laser.

-

Photoactivation: A specific region of the mitotic spindle near the kinetochores is irradiated with the photoactivation laser to activate the fluorescent tubulin.

-

Time-Lapse Imaging: The dissipation of the fluorescent signal from the kinetochore microtubules is monitored over time.

-

Analysis: The half-life of the fluorescent signal is calculated to determine the turnover rate of microtubules at the kinetochore, which is a measure of k-MT attachment stability. A shorter half-life indicates less stable attachments.[5]

Synthesis of this compound

While several studies report the use of this compound that was "synthesized in-house," a detailed, publicly available protocol for its chemical synthesis was not identified in the performed searches.[5] For researchers interested in obtaining this compound, it is commercially available from various chemical suppliers.

Conclusion

This compound is a valuable pharmacological tool for investigating the mechanisms of chromosomal instability and the cellular response to its suppression. Its specific potentiation of MCAK activity provides a means to modulate k-MT attachment stability and study the consequences for mitotic fidelity. The development of adaptive resistance to this compound through the Aurora B kinase pathway highlights the dynamic nature of cancer cells and provides a model system for studying drug resistance mechanisms. Further research utilizing this compound will likely continue to provide key insights into the fundamental processes of cell division and its deregulation in disease.

References

- 1. embopress.org [embopress.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adaptive resistance to an inhibitor of chromosomal instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small‐molecule inhibition of aging‐associated chromosomal instability delays cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for UMK57 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UMK57, a small-molecule agonist of the mitotic centromere-associated kinesin (MCAK), in cell culture experiments. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes based on published research.

Introduction to this compound

This compound is a cell-permeable small molecule that potentiates the microtubule-depolymerizing activity of MCAK (also known as KIF2C).[1] In the context of cell division, MCAK plays a crucial role in correcting erroneous attachments between kinetochores and microtubules of the mitotic spindle. By enhancing MCAK activity, this compound effectively destabilizes these kinetochore-microtubule (k-MT) attachments, promoting the fidelity of chromosome segregation.[1][2] This makes this compound a valuable tool for studying and potentially correcting chromosomal instability (CIN), a hallmark of many cancer cells.[2]

Mechanism of Action